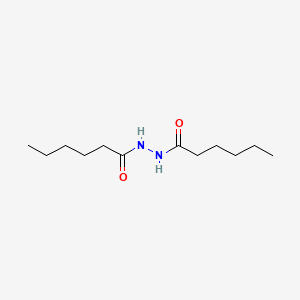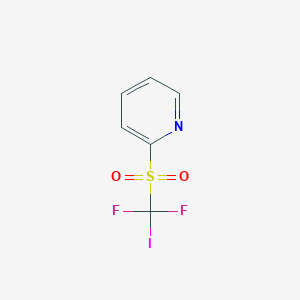
2-(Iododifluoromethylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iododifluoromethylsulfonyl)pyridine is a chemical compound that features a pyridine ring substituted with an iododifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iododifluoromethylsulfonyl)pyridine typically involves the introduction of the iododifluoromethylsulfonyl group onto a pyridine ring. One common method includes the reaction of pyridine with iododifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Iododifluoromethylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminodifluoromethylsulfonylpyridine derivative .
Scientific Research Applications
2-(Iododifluoromethylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antifungal or antibacterial properties.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Iododifluoromethylsulfonyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the iododifluoromethylsulfonyl group. This group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the compound’s ability to undergo redox reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-(Difluoromethylsulfonyl)pyridine: Lacks the iodine atom but shares similar chemical properties.
2-(Trifluoromethylsulfonyl)pyridine: Contains an additional fluorine atom, which can influence its reactivity and stability.
2-(Chlorodifluoromethylsulfonyl)pyridine: Substitutes chlorine for iodine, affecting its reactivity in substitution reactions.
Uniqueness: 2-(Iododifluoromethylsulfonyl)pyridine is unique due to the presence of the iodine atom, which can be selectively replaced in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives .
Properties
Molecular Formula |
C6H4F2INO2S |
|---|---|
Molecular Weight |
319.07 g/mol |
IUPAC Name |
2-[difluoro(iodo)methyl]sulfonylpyridine |
InChI |
InChI=1S/C6H4F2INO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H |
InChI Key |
TUGXERXANAEBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


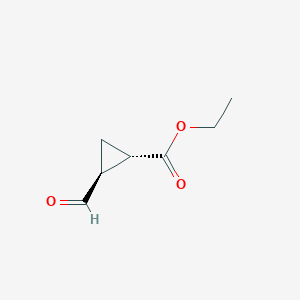

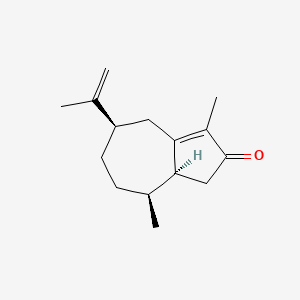
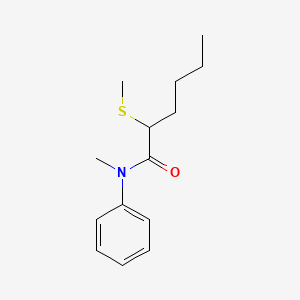
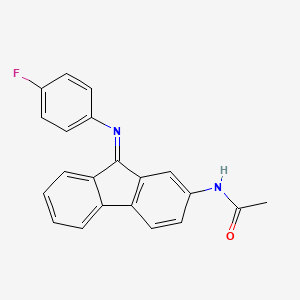
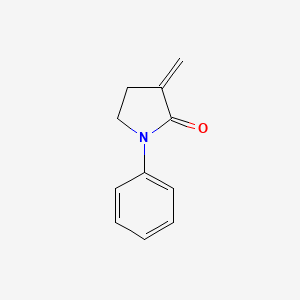

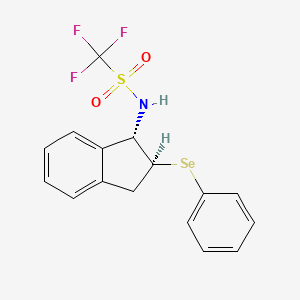
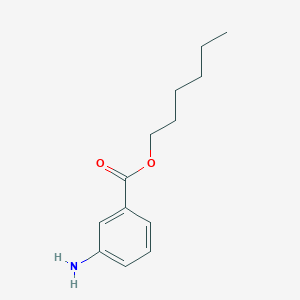
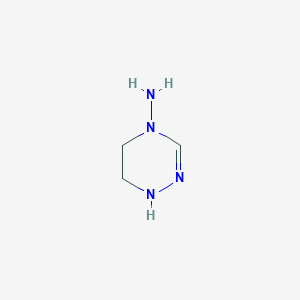
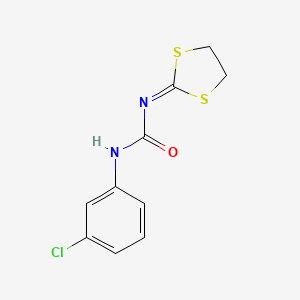
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
